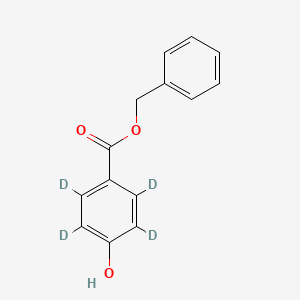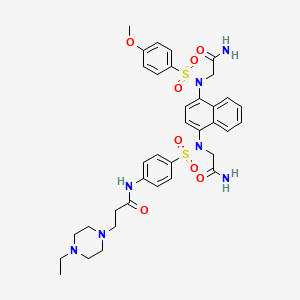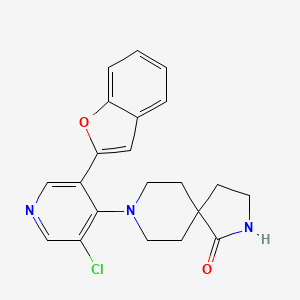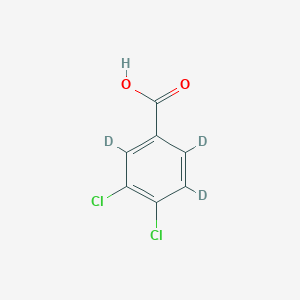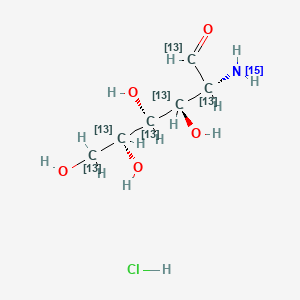
Glucosamine-13C6,15N (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosamine-13C6,15N (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucosamine-13C6,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. The process typically starts with the isotopically labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Glucosamine-13C6,15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound with high isotopic purity. The final product is then subjected to quality control tests to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
Glucosamine-13C6,15N (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
Glucosamine-13C6,15N (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and NMR studies to investigate metabolic pathways and chemical reactions.
Biology: Employed in studies of glycosylation processes and the synthesis of glycosylated proteins and lipids.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoarthritis and joint pain.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
作用機序
The mechanism of action of Glucosamine-13C6,15N (hydrochloride) involves its role as a precursor in the synthesis of glycosaminoglycans, which are major components of joint cartilage. The compound is incorporated into glycosylated proteins and lipids, contributing to the maintenance and repair of cartilage tissue. The isotopic labeling allows for precise tracking and quantification of these processes in research studies .
類似化合物との比較
Similar Compounds
Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-glucosamine: Another amino sugar involved in glycosylation processes.
Galactosamine hydrochloride: A similar compound with a different sugar moiety
Uniqueness
Glucosamine-13C6,15N (hydrochloride) is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information in mass spectrometry and NMR studies, making it a powerful tool in scientific research .
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
222.58 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
InChIキー |
CBOJBBMQJBVCMW-JFJKXPFDSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


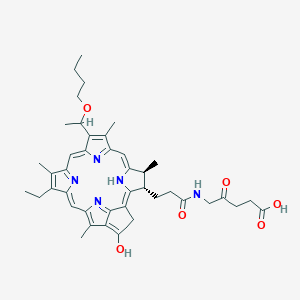


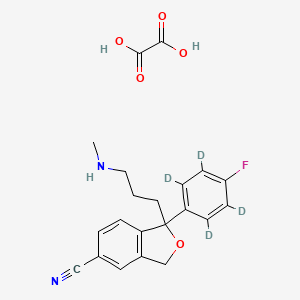
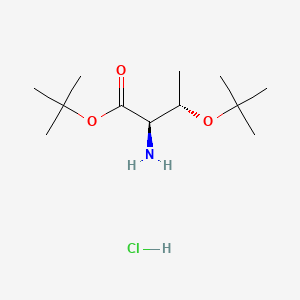


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
